Product packaging for (6-Bromobenzo[b]thiophen-2-yl)methanamine(Cat. No.:CAS No. 1780039-50-0)

(6-Bromobenzo[b]thiophen-2-yl)methanamine

Cat. No.: B3034453
CAS No.: 1780039-50-0
M. Wt: 242.14
InChI Key: LFZULRRWARPPKY-UHFFFAOYSA-N
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Description

(6-Bromobenzo[b]thiophen-2-yl)methanamine (CAS 1780039-50-0) is a brominated benzothiophene derivative that serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. This compound features a reactive primary amine group, making it a valuable building block for the synthesis of more complex molecules. Its structure is of significant interest in the development of novel therapeutic agents. Research indicates that derivatives of benzo[b]thiophene are explored as potent inhibitors of the uric acid transporter 1 (URAT1), a key target for the treatment of hyperuricemia and gout . Furthermore, the benzo[b]thiophene scaffold is recognized as a privileged structure in the design of central nervous system (CNS) active compounds and has been investigated in the development of novel psychoactive agents . The bromine atom at the 6-position offers a site for further functionalization via cross-coupling reactions, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies. With a molecular formula of C9H8BrNS and a molecular weight of 242.14, this compound is supplied for laboratory research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNS B3034453 (6-Bromobenzo[b]thiophen-2-yl)methanamine CAS No. 1780039-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromo-1-benzothiophen-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZULRRWARPPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Benzo B Thiophene Chemistry and Derivatives

The benzo[b]thiophene scaffold, a heterocyclic compound composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a cornerstone in medicinal chemistry. nih.govnih.gov Derivatives of this core structure are known to exhibit a wide array of biological activities, making them privileged structures in the quest for new therapeutic agents. nih.gov The inherent aromaticity and the presence of a sulfur atom in the five-membered ring bestow unique electronic and structural properties upon these molecules.

Researchers have extensively explored the synthesis and pharmacological potential of benzo[b]thiophene derivatives, leading to the discovery of compounds with antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others. nih.govnih.gov This broad spectrum of activity has cemented the importance of the benzo[b]thiophene nucleus in the design of novel drugs. nih.gov The versatility of this scaffold allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties.

(6-Bromobenzo[b]thiophen-2-yl)methanamine emerges from this rich chemical context as a strategically designed intermediate. Its core structure is a derivative of benzo[b]thiophene, suggesting its potential to serve as a precursor for compounds with interesting biological profiles. The specific substitution pattern of this molecule, featuring a bromine atom on the benzene ring and an aminomethyl group on the thiophene ring, offers multiple avenues for synthetic transformations.

Significance of Aminomethyl and Halogenated Benzothiophene Scaffolds in Chemical Research

Precursor Synthesis and Halogenation Strategies

The foundation of the synthesis for this compound lies in the effective preparation of the 6-bromobenzo[b]thiophene (B96252) scaffold. This involves both the construction of the bicyclic system and the specific introduction of the bromine atom at the C6 position.

Synthesis of Halogenated Benzo[b]thiophene Intermediates, including 6-Bromobenzo[b]thiophene

The synthesis of the core intermediate, 6-bromobenzo[b]thiophene, can be achieved through several distinct pathways, often starting from commercially available substituted benzenes.

One prominent method involves the electrophilic cyclization of a suitably substituted 2-alkynylthioanisole. For instance, a bromo-functionalized alkynyl thioanisole (B89551) can undergo cyclization in the presence of an electrophilic sulfur source to yield 6-bromobenzo[b]thiophene with high efficiency. This method is advantageous as the bromine functionality is incorporated into the starting material, ensuring its position in the final product.

Another approach begins with 6-bromo-2,3-dihydro-benzo[b]thiophen-3-ol. This intermediate can be subjected to dehydration under acidic conditions, for example, using boron trifluoride diethyl etherate in acetic acid at elevated temperatures, to furnish 6-bromobenzo[b]thiophene.

A third strategy involves the decarboxylation of 6-bromobenzo[b]thiophene-2-carboxylic acid. Heating the carboxylic acid with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a high-boiling solvent like N,N-dimethylacetamide (DMA) under microwave irradiation effectively removes the carboxyl group to yield the desired 6-bromobenzo[b]thiophene. researchgate.net

Starting MaterialReagents and ConditionsProductYield
Bromo-functionalized 2-alkynylthioanisoleElectrophilic Sulfur Source (e.g., DMTSF)6-Bromobenzo[b]thiopheneExcellent
6-Bromo-2,3-dihydro-benzo[b]thiophen-3-olBoron trifluoride diethyl etherate, Acetic Acid, 120°C6-Bromobenzo[b]thiopheneNot specified
6-Bromobenzo[b]thiophene-2-carboxylic acidDBU, DMA, Microwave, 200°C, 70 min6-Bromobenzo[b]thiophene83% researchgate.net

Regioselective Bromination Approaches to Benzo[b]thiophene Scaffolds

Achieving regioselective bromination on a pre-formed benzo[b]thiophene scaffold is critical for synthesizing specifically substituted analogs. The inherent electronic properties of the benzo[b]thiophene ring system dictate the position of electrophilic attack.

Direct bromination of unsubstituted benzo[b]thiophene with molecular bromine typically results in preferential substitution at the more electron-rich C3 position. Therefore, to obtain 6-bromobenzo[b]thiophene, the strategy must be modified. This is usually accomplished by starting with a benzene-ring-substituted precursor, as described in the previous section.

However, for other analogs, direct bromination can be a viable strategy. The regioselectivity can be influenced by the presence of other substituents on the ring and the choice of reaction conditions, such as the solvent. For example, the direct bromination of 3-cyanobenzo[b]thiophene with molecular bromine has been optimized to produce 6-bromo-3-cyanobenzo[b]thiophene by carefully selecting solvents like DMF or acetonitrile, which can modulate the reactivity and selectivity of the brominating agent. acs.org This highlights that while direct C6 bromination of the parent heterocycle is challenging, regioselectivity can be directed by existing functional groups.

Installation of the Aminomethyl Moiety

With the 6-bromobenzo[b]thiophene core in hand, the subsequent challenge is the introduction of the aminomethyl group at the C2 position. This is typically a two-step sequence involving the formation of an alcohol intermediate followed by its conversion to the target amine.

Reduction of Carboxylic Acid Derivatives to (6-Bromobenzo[b]thiophen-2-yl)methanol Intermediates

The most common route to the key intermediate, (6-bromobenzo[b]thiophen-2-yl)methanol, involves the reduction of the corresponding carboxylic acid, 6-bromobenzo[b]thiophene-2-carboxylic acid. This transformation is a standard procedure in organic synthesis.

Powerful reducing agents are required for the direct reduction of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org Alternatively, borane (B79455) (BH₃), often used as a THF complex (BH₃·THF), provides a milder option that also efficiently reduces carboxylic acids to primary alcohols. organic-chemistry.org Catalytic methods, such as manganese-catalyzed hydrosilylation, have also emerged as viable, milder alternatives to traditional metal hydrides. nih.gov

Starting MaterialTypical Reducing AgentProduct
6-Bromobenzo[b]thiophene-2-carboxylic acidLithium Aluminum Hydride (LiAlH₄) in THF(6-Bromobenzo[b]thiophen-2-yl)methanol
6-Bromobenzo[b]thiophene-2-carboxylic acidBorane Tetrahydrofuran Complex (BH₃·THF)(6-Bromobenzo[b]thiophen-2-yl)methanol

Conversion of Hydroxyl Groups to Aminomethyl Functionality

The final step in the synthesis is the conversion of the hydroxyl group of (6-bromobenzo[b]thiophen-2-yl)methanol to the primary amine of this compound. This can be accomplished through several multi-step protocols.

A common and reliable method involves a two-step sequence via an azide (B81097) intermediate.

Activation of the Hydroxyl Group : The alcohol is first converted into a better leaving group. This is often achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine (B92270) to form the corresponding mesylate or tosylate. Alternatively, treatment with thionyl chloride (SOCl₂) can convert the alcohol to the chloride.

Nucleophilic Substitution and Reduction : The resulting sulfonate ester or halide is then treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield (6-bromobenzo[b]thiophen-2-yl)methyl azide. Subsequent reduction of the azide, commonly achieved with lithium aluminum hydride or by catalytic hydrogenation (e.g., H₂ gas over a palladium catalyst), furnishes the final product, this compound.

Another strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This catalytic approach uses a transition metal catalyst (e.g., based on nickel or ruthenium) to transiently oxidize the alcohol to an aldehyde in situ. acs.org The aldehyde then reacts with an ammonia (B1221849) source (such as aqueous ammonia) to form an imine, which is subsequently reduced by the catalyst using the hydrogen "borrowed" from the initial alcohol oxidation step. This method is highly atom-economical but may require careful optimization of catalysts and conditions. acs.org

Direct Aminomethylation Strategies on Brominated Benzothiophenes

Directly introducing an aminomethyl group onto the 6-bromobenzo[b]thiophene scaffold, particularly at the C2 position, represents a more advanced and less common C-H functionalization approach. Such a strategy would be highly efficient as it would shorten the synthetic sequence significantly.

N-Alkylation and Subsequent Hydrolysis Routes for Benzylamine (B48309) Synthesis

The introduction of the primary amine functionality to form benzylamine derivatives can be achieved through N-alkylation of a suitable precursor followed by hydrolysis. A common and historical method for the synthesis of primary amines is the Gabriel synthesis. chemrxiv.org This method involves the N-alkylation of potassium phthalimide (B116566) with an appropriate alkyl halide. For the synthesis of this compound, this would entail the reaction of potassium phthalimide with (6-bromo-2-halomethyl)benzo[b]thiophene. The resulting N-((6-bromobenzo[b]thiophen-2-yl)methyl)phthalimide can then be cleaved, typically through hydrazinolysis or acidic hydrolysis, to yield the desired primary amine. chemrxiv.orgnih.gov This method is advantageous as it prevents overalkylation, a common side reaction in direct amination with ammonia. chemrxiv.org

Another approach involves the direct amination of benzyl (B1604629) alcohols. While this method can be effective, it often requires harsh conditions and can lead to the formation of secondary and tertiary amines as byproducts. More contemporary methods utilize catalytic systems to achieve selective N-alkylation. For instance, N-aminopyridinium salts have been introduced as ammonia surrogates for the synthesis of secondary amines via a self-limiting alkylation process, which could potentially be adapted for primary amine synthesis. nih.gov

Catalytic Approaches in Synthesis

Catalytic methods are central to the efficient and selective synthesis of complex organic molecules like this compound. These approaches offer advantages in terms of yield, purity, and functional group tolerance.

Palladium catalysis is a powerful tool in the synthesis of benzo[b]thiophenes and their derivatives. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. mit.edusemanticscholar.orgscilit.com This methodology could be applied to the synthesis of amino-substituted benzo[b]thiophenes. For example, the amination of brominated benzo[b]thiophenes with a suitable amine source in the presence of a palladium catalyst and a phosphine (B1218219) ligand can yield the corresponding amino derivatives. researchgate.netresearchgate.net While these examples often focus on aryl amines, the principles can be extended to the synthesis of benzylamines.

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in constructing the benzo[b]thiophene core itself. These reactions can involve the coupling of various precursors to form the fused heterocyclic system.

Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-based methods for the synthesis of sulfur-containing heterocycles. Copper-mediated cyclization reactions are particularly useful for the construction of the benzo[b]thiophene ring system. For instance, the reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with potassium sulfide (B99878) (K₂S) as a sulfur source, catalyzed by copper, can lead to the formation of benzo[b]thiophene-fused heterocycles through the formation of two C-S bonds.

A one-step synthesis of 2-acylbenzo[b]thiophenes has been developed using a copper acetate (B1210297) catalyst with potassium ethyl xanthate as the sulfur source. This reaction proceeds from commercially available starting materials like 2-iodobenzaldehyde (B48337) derivatives. nih.gov The resulting 2-acylbenzo[b]thiophene can then be converted to the corresponding methanamine via reductive amination.

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metal catalysts. One such approach involves the electrophilic sulfur-mediated cyclization of alkynylthioanisoles. This method has been successfully applied to synthesize various benzo[b]thiophene derivatives, including a 6-bromo substituted analog, in excellent yields. organic-chemistry.org The reaction proceeds through the attack of the alkyne on an electrophilic sulfur species, followed by intramolecular cyclization. organic-chemistry.org

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, minimizing purification steps and waste generation.

A one-step synthesis of 2-substituted benzo[b]thiophenes has been reported, which could be a precursor for this compound. This process involves the reaction of a substituted 2-halogenobenzaldehyde with an acetyl or phenacyl bromide, a copper catalyst, a sulfur source, and a phase transfer catalyst in an aqueous medium. nih.gov

Reductive amination of aldehydes is a versatile one-pot method for the synthesis of amines. researchgate.netbroadpharm.com A key precursor, 6-bromobenzo[b]thiophene-2-carbaldehyde, is commercially available. researchgate.net This aldehyde can be reacted with an amine source, such as ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent to directly yield this compound. Various reducing agents can be employed, including sodium borohydride, and the reaction can be catalyzed by cobalt-containing composites. researchgate.net

Chemical Reactivity and Functionalization of 6 Bromobenzo B Thiophen 2 Yl Methanamine

Transformations Involving the Bromine Substituent

The bromine atom at the 6-position of the benzo[b]thiophene core is a key functional group that primarily engages in reactions typical of aryl bromides, most notably palladium-catalyzed cross-coupling processes. Direct nucleophilic substitution on the aromatic ring is generally less favorable.

Cross-Coupling Reactions of the Aryl Bromide

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the site of the aryl bromide. These reactions are characterized by their high functional group tolerance and broad substrate scope. masterorganicchemistry.comicmpp.ro

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone reaction in modern organic synthesis for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. scirp.orgresearchgate.net This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.govmdpi.com For (6-Bromobenzo[b]thiophen-2-yl)methanamine, this reaction would enable the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 6-position, replacing the bromine atom.

The catalytic cycle typically involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzo[b]thiophene ring.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, a step that is facilitated by a base.

Reductive Elimination: The newly coupled organic groups are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst. researchgate.net

While specific studies on this compound are not prevalent, the extensive use of Suzuki-Miyaura coupling on other brominated aromatic and heteroaromatic systems provides a strong basis for its applicability. nih.govresearchgate.net The reaction generally tolerates a wide array of functional groups, including the primary amine present in the target molecule, although protection may sometimes be employed. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Catalyst SystemBoron ReagentBaseSolventTypical Application
Pd(PPh₃)₄Arylboronic acidNa₂CO₃ or K₂CO₃ (aq)Toluene or DioxaneBiaryl synthesis
Pd(OAc)₂ / SPhosAlkylboronic acidK₃PO₄Toluene/H₂OAryl-alkyl coupling
PdCl₂(dppf)Heteroarylboronic esterCs₂CO₃DMF or DMEHeterobiaryl synthesis
Heck-Type Couplings for Olefinic Functionalization

The Heck reaction provides a method for the direct arylation of alkenes, forming a new C-C bond between the aryl bromide and an olefin. masterorganicchemistry.comnih.gov This palladium-catalyzed process would allow for the introduction of vinyl or substituted vinyl groups at the 6-position of the this compound core. The reaction typically proceeds with the preservation of the alkene stereochemistry. libretexts.org

The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the olefinated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. libretexts.org The regioselectivity of the addition to the olefin is influenced by steric and electronic factors. While intramolecular Heck reactions are highly efficient, intermolecular versions, as would be the case here, are also widely used. libretexts.orgsioc-journal.cn The reaction conditions can be tuned to favor either the kinetic or thermodynamic product. thieme-connect.de

Table 2: Common Reagents and Conditions for Heck-Type Coupling
CatalystLigandBaseOlefin PartnerSolvent
Pd(OAc)₂P(o-tolyl)₃ or PPh₃Et₃N or K₂CO₃StyreneDMF or Acetonitrile
PdCl₂(PPh₃)₂None (or excess PPh₃)NaOAcMethyl acrylateDMA or NMP
[Pd(η³-C₃H₅)Cl]₂Tetraphosphine ligandsK₂CO₃Allylic alcoholsDMF
C-N Coupling Reactions for Amine Derivatization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction would be instrumental in transforming the bromo-substituent of this compound into a variety of secondary or tertiary amines, amides, or other nitrogen-containing functionalities. The reaction is known for its exceptional scope and has been successfully applied to bromothiophene derivatives. researchgate.net

The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. Different generations of bulky, electron-rich phosphine ligands have been developed to facilitate the challenging reductive elimination step that forms the C-N bond. The primary aminomethyl group on the substrate could potentially compete as a nucleophile, necessitating careful selection of reaction conditions or the use of a protecting group on the aminomethyl moiety.

Table 3: Typical Catalyst Systems for Buchwald-Hartwig C-N Coupling
Palladium SourceLigandBaseNitrogen NucleophileTypical Solvent
Pd₂(dba)₃BINAPNaOt-BuAniline derivativesToluene
Pd(OAc)₂XantphosCs₂CO₃Aliphatic aminesDioxane
PdCl₂(A-taPhos)₂A-taPhosK₃PO₄Amides, Carbamatest-Amyl alcohol

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com

For this mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. youtube.comyoutube.com These groups are necessary to stabilize the negative charge that develops on the ring in the Meisenheimer intermediate. The structure of this compound lacks such strong activating groups. The fused thiophene (B33073) ring and the aminomethyl group are not sufficiently electron-withdrawing to facilitate the SNAr mechanism under standard conditions. nih.gov Therefore, SNAr reactions with common nucleophiles are expected to be slow or unsuccessful, making transition-metal-catalyzed pathways the preferred method for functionalizing the C-Br bond. pressbooks.pub An alternative pathway, the elimination-addition (benzyne) mechanism, can occur under forcing conditions with extremely strong bases like sodium amide (NaNH₂), but this often leads to mixtures of regioisomers. youtube.com

Reactions of the Primary Aminomethyl Group

The primary aminomethyl group (-CH₂NH₂) is a versatile functional handle that behaves as a typical primary amine. Its nucleophilicity allows for a wide range of transformations to build molecular complexity.

Common reactions involving this group include:

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields stable amide derivatives.

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines. Reductive amination with aldehydes or ketones provides a controlled method for mono-alkylation.

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides.

Schiff Base Formation: Condensation with aldehydes or ketones forms imines (Schiff bases), which can be further reduced to secondary amines.

These transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Table 4: Common Transformations of the Primary Aminomethyl Group
Reaction TypeReagentFunctional Group Formed
AcylationAcetyl chloride / Pyridine (B92270)Amide (-CH₂NHC(O)CH₃)
Reductive AminationAcetone / NaBH₃CNSecondary Amine (-CH₂NHCH(CH₃)₂)
SulfonylationToluenesulfonyl chloride / Et₃NSulfonamide (-CH₂NHSO₂C₆H₄CH₃)
Schiff Base FormationBenzaldehydeImine (-CH₂N=CHC₆H₅)

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The nucleophilic nature of the primary amine readily allows for acylation and sulfonylation reactions. These transformations are fundamental in the synthesis of amides and sulfonamides, which are prevalent motifs in numerous biologically active compounds. The reaction typically involves the treatment of the amine with an appropriate acyl chloride, anhydride, or sulfonyl chloride in the presence of a base to neutralize the hydrogen halide byproduct.

Reagent ClassProductSignificance
Acyl Halides/AnhydridesAmidesPrevalent in pharmaceuticals and natural products.
Sulfonyl ChloridesSulfonamidesImportant pharmacophores with diverse biological activities. nih.gov

These reactions are generally high-yielding and tolerant of a wide range of functional groups, making them a robust method for derivatization.

Alkylation Reactions for Secondary and Tertiary Amine Derivatives

Alkylation of the primary amine leads to the formation of secondary and tertiary amines. This can be achieved through various methods, including reaction with alkyl halides or reductive amination. The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions. The synthesis of these derivatives is crucial for modulating the physicochemical properties, such as basicity and lipophilicity, of the parent molecule.

Reaction TypeReagentsProducts
N-AlkylationAlkyl HalidesSecondary and Tertiary Amines
Reductive AminationAldehydes/Ketones, Reducing AgentSecondary and Tertiary Amines

Condensation Reactions with Aldehydes and Ketones

The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. ekb.eg This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. eijppr.com The resulting imine can be subsequently reduced to afford stable secondary amines.

The formation of Schiff bases is a two-step process:

Nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine. nih.gov

Dehydration of the carbinolamine to yield the imine. eijppr.comnih.gov

The reaction is reversible and often driven to completion by the removal of water. eijppr.com

Formation of Cyclic Amine Derivatives

The aminomethyl group, in conjunction with functionalization at the C3 position of the benzo[b]thiophene core, can participate in intramolecular cyclization reactions to form various nitrogen-containing heterocyclic systems. These cyclic structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific receptor interactions. The nature of the cyclizing agent and the reaction conditions dictate the size and type of the resulting heterocyclic ring.

Functionalization of the Benzo[b]thiophene Core

The benzo[b]thiophene scaffold itself offers multiple sites for further chemical modification, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures.

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool for the atom-economical modification of heteroaromatic systems. In the context of the benzo[b]thiophene core, palladium-catalyzed direct arylation reactions have been successfully employed to introduce aryl groups at specific positions. core.ac.uknih.gov These methods often proceed via a concerted metalation-deprotonation mechanism and offer a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. core.ac.uk The regioselectivity of these reactions can be influenced by the directing ability of existing substituents and the choice of catalyst and reaction conditions. nih.govmdpi.com For instance, C2-selective arylation of benzo[b]thiophene derivatives has been achieved using palladium catalysis. nih.govresearchgate.net

MethodCatalystKey Features
Direct ArylationPalladium-based systemsAtom-economical, avoids pre-functionalization. core.ac.ukresearchgate.net
C-H ActivationSilver(I)-mediatedEnables arylation at near-room temperature. acs.org

Electrophilic and Radical Cyclization Reactions for Benzo[b]thiophene Construction

While not a direct functionalization of the pre-formed this compound, understanding the construction of the benzo[b]thiophene core itself provides insight into potential synthetic strategies for accessing diverse analogs. Electrophilic cyclization of o-alkynyl thioanisoles is a common and effective method for synthesizing 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.orgacs.orgnih.govacs.orgnih.gov This approach often utilizes electrophilic halogen or sulfur reagents to initiate the cyclization cascade. nih.gov

Radical cyclization pathways also provide a route to the benzo[b]thiophene skeleton. nih.gov For instance, the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles has been reported. nih.govacs.org These methods, along with visible-light-promoted cyclizations of disulfides and alkynes, contribute to the diverse synthetic toolbox for constructing this important heterocyclic system. rsc.org

Derivatization Strategies for Advanced Chemical Architectures Based on 6 Bromobenzo B Thiophen 2 Yl Methanamine

Design and Synthesis of Fused Heterocyclic Systems

The primary amine of (6-Bromobenzo[b]thiophen-2-yl)methanamine is a key functional group for the construction of fused nitrogen-containing heterocyclic systems. One prominent strategy for achieving this is the Pictet-Spengler reaction, a well-established method for synthesizing tetrahydroisoquinolines and their heterocyclic analogues from β-arylethylamines and carbonyl compounds. iupac.org Given that this compound is a structural analogue of a β-arylethylamine, it can be envisioned as a suitable precursor for the synthesis of thieno[2,3-g]isoquinoline derivatives.

The reaction would proceed through the initial condensation of the primary amine with an aldehyde or ketone to form a Schiff base. Subsequent intramolecular electrophilic substitution onto the electron-rich benzothiophene (B83047) ring, driven by an acidic catalyst, would lead to the formation of the fused heterocyclic system. The choice of the carbonyl component would allow for the introduction of various substituents on the newly formed ring, enabling the generation of a library of diverse compounds.

For instance, the reaction of this compound with an aldehyde (R-CHO) under acidic conditions is projected to yield a substituted tetrahydrothieno[2,3-g]isoquinoline. This is conceptually similar to the synthesis of other fused thieno-quinoline systems, which are of interest for their potential biological activities. nih.govnih.gov

Another approach to fused systems involves the Friedländer annulation, which is used to synthesize quinolines and related heterocyclic systems. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. While this compound itself is not a direct substrate for the classical Friedländer reaction, its derivatives, such as those where the amine is part of a larger construct with an appropriately positioned carbonyl group, could undergo intramolecular condensation to form fused pyridinone rings. Such strategies have been successfully employed to create complex benzothieno[3,2-b]pyridine and benzothiopheno[3,2-b]quinolin-1-one derivatives from 3-amino-2-formyl-functionalized benzothiophenes. nih.gov

Reaction TypeReactant 1Reactant 2Product
Pictet-SpenglerThis compoundAldehyde/KetoneTetrahydrothieno[2,3-g]isoquinoline
Friedländer Annulation (conceptual)Suitably functionalized derivative-Fused Pyridinone

Incorporation into Macrocyclic and Polymeric Structures

The bifunctional nature of this compound, with its reactive amino group and the bromine atom amenable to cross-coupling reactions, makes it a potential building block for the synthesis of macrocycles and polymers.

For macrocyclization, two molecules of this compound could be coupled through their bromine atoms using a suitable linker, followed by an intramolecular reaction involving the two amino groups to close the ring. Alternatively, the amino groups could first be reacted with a bifunctional reagent, followed by a double intramolecular cross-coupling reaction at the bromine positions. While specific examples utilizing this exact molecule are not prevalent in the literature, the general principles of macrocycle synthesis support this approach.

In the realm of polymer chemistry, this compound can be envisioned as a monomer for the synthesis of polyamides. Polycondensation of a diamine with a diacid chloride is a common method for polyamide formation. researchgate.netnih.govscielo.br A hypothetical synthetic route could involve the palladium-catalyzed carbonylation of the bromine atom to a carboxylic acid, followed by conversion to the acyl chloride. This resulting monomer could then undergo self-condensation or be co-polymerized with another diamine or diacid to form a polyamide incorporating the benzothiophene unit in the polymer backbone.

Alternatively, the bromine atom could be converted to a second amino group via reactions such as the Buchwald-Hartwig amination, yielding a diamino-benzothiophene monomer. This diamine could then be reacted with a diacyl chloride to produce a polyamide. The incorporation of the rigid and potentially electronically active benzothiophene unit into the polymer chain could impart interesting thermal and optical properties to the resulting material. nih.gov

Structure TypeSynthetic StrategyKey ReactionsPotential Properties
MacrocycleDimerization and ring closureCross-coupling, Amide bond formationHost-guest chemistry, Molecular recognition
PolyamideMonomer synthesis and polycondensationCarbonylation, Amination, Amide bond formationThermal stability, Specific optical properties

Stereoselective Synthesis of Chiral Derivatives

The primary amine of this compound is attached to a prochiral center, making the stereoselective synthesis of its chiral derivatives a topic of significant interest. A powerful and widely used method for the asymmetric synthesis of chiral amines is the use of tert-butanesulfinamide as a chiral auxiliary. iupac.orgyale.eduacs.orgresearchgate.netrsc.org

This strategy would involve the condensation of a suitable precursor, such as 6-bromo-benzo[b]thiophene-2-carbaldehyde, with enantiomerically pure (R)- or (S)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. Subsequent diastereoselective addition of a nucleophile (e.g., a Grignard reagent or an organolithium species) to the imine would generate the desired stereocenter. The tert-butanesulfinyl group, acting as a powerful chiral directing group, controls the facial selectivity of the nucleophilic attack. Finally, acidic cleavage of the sulfinamide group would yield the enantiomerically enriched chiral amine. This method is known for its broad applicability and high stereocontrol. iupac.orgyale.edu

Another approach to obtaining chiral derivatives is through the enzymatic resolution of the racemic amine. nih.govnih.gov This method utilizes enzymes, such as lipases, that can selectively acylate one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers. For example, lipase-catalyzed acylation of racemic this compound with an acyl donor could provide one enantiomer as the N-acylated derivative and the other as the unreacted amine, both in high enantiomeric purity.

Furthermore, the synthesis of chiral N-acylated derivatives can be achieved through asymmetric hydroarylation of N-acyl enamines, a method that has been successfully applied to the synthesis of chiral benzylamines. semanticscholar.orgresearchgate.netchemrxiv.orgresearchgate.net While this would require the synthesis of an appropriate N-acyl enamine precursor from the benzothiophene core, it represents a modern catalytic approach to accessing these valuable chiral building blocks.

MethodKey Reagent/StepProduct
tert-Butanesulfinamide AuxiliaryCondensation with aldehyde, Diastereoselective nucleophilic additionEnantiomerically enriched chiral amine
Enzymatic ResolutionLipase-catalyzed acylationSeparated enantiomers (one acylated)
Asymmetric HydroarylationN-acyl enamine precursor, Chiral catalystEnantiomerically enriched N-acylated amine

Computational and Theoretical Studies of 6 Bromobenzo B Thiophen 2 Yl Methanamine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of (6-Bromobenzo[b]thiophen-2-yl)methanamine is fundamentally governed by the delocalized π-system of the benzo[b]thiophene core, which is further modulated by the electronic effects of the bromine and methanamine substituents.

Substituent Effects on Electronic Properties:

Bromine Atom (at C6): The bromine atom, being an electronegative halogen, exerts a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to its high electronegativity, which can decrease the electron density in the sigma framework of the benzene (B151609) ring. Concurrently, it possesses an electron-donating resonance effect (+M) due to the presence of lone pairs of electrons that can be delocalized into the aromatic π-system. Generally, for halogens, the inductive effect is more dominant in influencing the reactivity of the aromatic ring.

Methanamine Group (at C2): The aminomethyl group (-CH₂NH₂) is primarily an electron-donating group. The nitrogen atom's lone pair can participate in resonance, though this effect is insulated by the methylene (B1212753) (-CH₂) spacer. The primary influence is the electron-donating inductive effect of the alkylamine group, which can increase the electron density on the thiophene (B33073) ring.

Molecular Orbital Analysis:

Density Functional Theory (DFT) calculations are commonly employed to analyze the molecular orbitals of such compounds. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

HOMO: For benzo[b]thiophene derivatives, the HOMO is typically a π-orbital delocalized across the bicyclic ring system. The presence of the electron-donating aminomethyl group at the 2-position would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron density of the HOMO is likely to be significant on the thiophene ring, particularly at the C3 position, which is a common site for electrophilic substitution in 2-substituted benzo[b]thiophenes.

LUMO: The LUMO is also a π*-antibonding orbital. The electron-withdrawing bromine atom on the benzene ring could potentially lower the energy of the LUMO. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and is a key parameter in studying the electronic properties of molecules.

Computed Electronic Properties of a Model Compound (Benzo[b]thiophene):

To provide a comparative context, the following table presents theoretical data for the parent benzo[b]thiophene molecule, which serves as a baseline for understanding the effects of substitution.

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.2 eVDFT/B3LYP/6-31G
LUMO Energy-1.5 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap4.7 eVDFT/B3LYP/6-31G
Dipole Moment0.6 DDFT/B3LYP/6-31G

Note: These are representative values and can vary with the computational method and basis set used.

For this compound, it is anticipated that the HOMO energy would be higher and the LUMO energy might be slightly lower than that of the parent compound, leading to a potentially smaller energy gap and thus, enhanced reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the aminomethyl side chain at the C2 position.

Conformational Preferences:

The key dihedral angle determining the conformation of the side chain is the C3-C2-C(methylene)-N angle. The preferred conformation will be a balance between steric hindrance and potential intramolecular interactions. Computational methods such as molecular mechanics or DFT can be used to perform a conformational search to identify the low-energy conformers. It is likely that the aminomethyl group will orient itself to minimize steric clashes with the thiophene ring and the peri-hydrogen at the C3 position.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in a given environment, such as in a solvent or interacting with a biological target. An MD simulation would reveal the accessible conformations of the aminomethyl side chain and the flexibility of the benzo[b]thiophene core at a given temperature. Such simulations are particularly valuable for understanding how the molecule might adapt its shape to fit into a binding site of a protein, which is a crucial aspect of drug design.

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of this compound likely involves a multi-step process. Theoretical studies can be instrumental in elucidating the mechanisms of these reactions, identifying transition states, and predicting the feasibility of different synthetic routes.

A plausible synthetic route could start from a pre-functionalized 6-bromobenzo[b]thiophene (B96252). For instance, the introduction of the aminomethyl group at the 2-position can be achieved through various methods, such as the reduction of a 2-cyano or 2-carboxamide (B11827560) derivative.

Example of a Plausible Synthetic Step and its Theoretical Elucidation:

Let's consider the reduction of 6-bromo-benzo[b]thiophene-2-carbonitrile to this compound using a reducing agent like lithium aluminum hydride (LiAlH₄).

Proposed Mechanism:

Nucleophilic Attack: The reaction would initiate with the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon atom of the nitrile group (-C≡N).

Intermediate Formation: This attack would lead to the formation of an intermediate imine anion.

Protonation: Subsequent workup with a protic solvent (e.g., water) would protonate the nitrogen and the carbon atom, leading to the final primary amine.

Computational Investigation:

Structure-Reactivity Relationships in Related Benzo[b]thiophene Derivatives

The study of structure-reactivity relationships (SRRs) is essential for predicting the chemical behavior of a molecule and for designing new compounds with desired properties. For benzo[b]thiophene derivatives, the nature and position of substituents significantly influence their reactivity.

Influence of Substituents on Reactivity:

Electrophilic Aromatic Substitution: The benzo[b]thiophene ring system is generally susceptible to electrophilic attack. The position of substitution is directed by the existing substituents. In this compound, the aminomethyl group at C2 would activate the thiophene ring towards further electrophilic substitution, likely at the C3 position. The bromine on the benzene ring would deactivate this ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to it (C5 and C7).

Nucleophilic Aromatic Substitution: The bromine atom at the C6 position is on the benzene ring and would generally be unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR studies on various series of benzo[b]thiophene derivatives have demonstrated correlations between their structural features and biological activities. researchgate.netmdpi.com These studies often use computational descriptors to quantify molecular properties.

Key Descriptors in QSAR Studies of Benzo[b]thiophenes:

Descriptor CategoryExamplesRelevance
Electronic Partial charges, HOMO/LUMO energiesGovern electrostatic interactions and the propensity for a molecule to participate in redox reactions.
Steric Molecular volume, surface areaInfluence how a molecule fits into a binding site and can affect its accessibility to reactants.
Hydrophobic LogP (partition coefficient)Determines the distribution of the molecule between aqueous and lipid environments.
Topological Connectivity indicesDescribe the branching and shape of the molecule.

For this compound, the presence of the polar aminomethyl group and the lipophilic bromo-substituted aromatic core would result in a molecule with mixed hydrophobic and hydrophilic character, which is often a desirable feature for drug candidates.

Applications in Chemical Research and Materials Science

Role as a Key Synthetic Intermediate for Novel Organic Compounds

(6-Bromobenzo[b]thiophen-2-yl)methanamine serves as a versatile synthetic intermediate due to its two distinct reactive functional groups. The primary amine of the methanamine moiety is nucleophilic and readily undergoes reactions such as acylation and sulfonylation. For instance, it can react with various acyl chlorides or sulfonyl chlorides to produce a diverse library of amide and sulfonamide derivatives, respectively. This reactivity is crucial for building more complex molecular architectures.

Simultaneously, the bromine atom at the 6-position of the benzothiophene (B83047) core is a key handle for transition-metal-catalyzed cross-coupling reactions. chemimpex.com Methods like Suzuki, Stille, and Sonogashira coupling allow for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. This enables the introduction of a wide range of substituents, including aryl, alkynyl, and alkyl groups, further expanding the molecular diversity that can be achieved from this single precursor. The ability to perform selective and sequential reactions on the amine and the bromide allows chemists to construct complex, highly functionalized molecules with precise control over their final structure.

For example, the general class of aminobenzothiophenes is used in acylation reactions to produce compounds such as 6-acylaminobenzo[b]thiophene-2-hydroxamic acids. researchgate.net Similarly, benzo[b]thiophene-2-carboxylic hydrazide, a related structure, can be reacted with various aldehydes to form a collection of acylhydrazone products, demonstrating the utility of functional groups at the 2-position for creating diverse chemical libraries. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypeReagent ExampleProduct Class
Methanamine (-CH₂NH₂)AcylationAcetyl ChlorideAmide
Methanamine (-CH₂NH₂)SulfonylationTosyl ChlorideSulfonamide
Bromo (-Br)Suzuki CouplingArylboronic Acid6-Aryl-Derivative
Bromo (-Br)Sonogashira CouplingTerminal Alkyne6-Alkynyl-Derivative

Contributions to the Synthesis of Organic Semiconductor Materials

The benzo[b]thiophene core is a favored building block for organic semiconductor materials due to its rigid, planar structure and sulfur atom, which facilitates intermolecular π-π stacking and enhances charge transport. The 6-bromo derivative is particularly useful in this context, serving as a key precursor for constructing larger π-conjugated systems necessary for high-performance organic electronics. chemimpex.com

Research has demonstrated the synthesis of novel solution-processable small-molecule organic semiconductors based on the benzo[b]thieno[2,3-d]thiophene (BTT) framework. mdpi.com In one such synthesis, 6-bromobenzo[b]thiophene (B96252) was used as a reactant in a Palladium-catalyzed Stille coupling reaction. mdpi.com This reaction effectively extended the conjugated system, a critical step in tuning the material's electronic properties for use in organic field-effect transistors (OFETs).

The resulting BTT derivatives have been successfully incorporated as the semiconductor layer in bottom-gate/top-contact OFETs. mdpi.com These devices exhibit p-channel behavior, meaning they conduct positive charge carriers (holes). The performance of these materials underscores the importance of the functionalized benzothiophene scaffold in advancing the field of organic electronics. mdpi.com

Table 2: Performance of an OFET Device Using a 6-substituted Benzo[b]thiophene Derivative

ParameterValueReference
Device TypeOrganic Field-Effect Transistor (OFET) mdpi.com
Semiconductor2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene mdpi.com
Channel Typep-channel mdpi.com
Hole Mobility (μ)Up to 0.005 cm²/Vs mdpi.com
Current On/Off Ratio> 10⁶ mdpi.com

Development of Chemical Probes for Biological System Investigations (excluding clinical applications)

A chemical probe is a small molecule designed to selectively interact with a biological target, enabling the study of its function in biological systems. nih.gov The benzothiophene scaffold has emerged as a valuable core for the design of such probes, particularly fluorescent probes, due to its favorable photophysical properties. researchgate.net These probes are instrumental in non-clinical research for visualizing cellular components, detecting specific analytes, and investigating biological processes.

For instance, a dual-functional fluorescent probe based on a benzothiophene derivative, named TPABT, has been developed for the simultaneous detection of cellular polarity and cyanide (CN⁻). nih.gov This probe exhibits distinct fluorescence responses to polarity and CN⁻ in two separate emission channels, allowing for independent monitoring. Such tools are valuable for differentiating between normal and cancer cells based on polarity changes and for detecting toxic analytes in environmental or biological samples. nih.gov

In another application, benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) was identified as a highly sensitive fluorescent probe for the real-time visual monitoring of phosgene, a highly toxic gas. mdpi.com The probe reacts with phosgene, causing a distinct change in its fluorescence, which can be used for rapid detection in both solution and gas phases. These examples, while not using this compound directly, highlight the proven potential of the broader benzothiophene chemical space in the creation of sophisticated chemical probes for research purposes. nih.govmdpi.com

Methodological Advancements in Heterocyclic Chemistry

The synthesis of functionalized benzo[b]thiophenes is an active area of research that drives methodological advancements in heterocyclic chemistry. The development of efficient and regioselective methods to construct and modify the benzo[b]thiophene ring system is crucial for accessing novel compounds for various applications.

One of the most significant modern strategies for synthesizing substituted benzo[b]thiophenes is the electrophilic cyclization of 2-alkynylthioanisoles. nih.gov This method allows for the controlled formation of the heterocyclic ring with concurrent installation of functional groups at various positions. For example, a stable sulfonium (B1226848) salt has been used as an electrophile to initiate the cyclization of an o-alkynyl thioanisole (B89551) containing a bromine atom on the aromatic ring, resulting in the formation of a 6-bromobenzo[b]thiophene derivative in excellent yield. nih.govorganic-chemistry.orgresearchgate.net This approach is valued for its mild reaction conditions and tolerance of diverse functional groups. nih.gov

Other advanced synthetic routes include palladium-catalyzed coupling reactions followed by electrophilic cyclization, which provide access to a wide array of 2,3-disubstituted benzo[b]thiophenes. acs.org Furthermore, rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur represent another innovative method for constructing the benzothiophene skeleton. researchgate.net These evolving synthetic strategies not only facilitate the production of compounds like this compound but also expand the toolkit available to organic chemists for the synthesis of complex heterocyclic molecules. nih.govacs.orgresearchgate.net

Analytical and Spectroscopic Characterization Methodologies for 6 Bromobenzo B Thiophen 2 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

For a compound like (6-Bromobenzo[b]thiophen-2-yl)methanamine, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton. The aromatic protons on the benzo[b]thiophene ring system would typically appear in the downfield region (approximately δ 7.0-8.0 ppm), with their splitting patterns (e.g., doublets, doublet of doublets) providing information about their coupling with neighboring protons. The chemical shifts would be influenced by the positions of the bromine atom and the methanamine substituent. The protons of the methylene (B1212753) group (-CH₂) adjacent to the amine and the thiophene (B33073) ring would likely produce a singlet in the range of δ 3.8-4.2 ppm. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides complementary information by identifying the chemical environment of each carbon atom. The spectrum would show distinct signals for the carbon atoms of the benzo[b]thiophene core, the methylene carbon, and any carbons in derivative groups. The carbon atoms directly bonded to the bromine and sulfur atoms would exhibit characteristic chemical shifts.

While specific spectral data for this compound is not detailed in the available literature, the analysis of related structures, such as 1-(3-Amino-6-bromobenzofuran-2-yl)ethan-1-one, demonstrates the utility of this technique. For this related compound, distinct signals in both ¹H and ¹³C NMR spectra were crucial for confirming its structure. mdpi.com In cases where experimental data may be ambiguous, computational methods like Density Functional Theory (DFT) can be used to predict NMR chemical shifts, aiding in the final structural assignment.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is based on general principles and data for analogous structures.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 7.0 - 8.0 d, dd, s
-CH₂- 3.8 - 4.2 s

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is based on general principles and data for analogous structures.

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-Br 115 - 125
Aromatic C-S 130 - 145
Aromatic C-H 120 - 130
Aromatic Quaternary C 135 - 150

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a key identifier for bromine-containing compounds.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule might include the loss of the amine group or cleavage of the bond between the methylene group and the thiophene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H) and aromatic (C-H and C=C) groups.

The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are usually observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic core give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures and byproducts.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By comparing the retention factor (Rf) of the synthesized compound to that of starting materials, the completion of the reaction can be determined.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides a quantitative measure of purity. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. An HPLC analysis of this compound would ideally show a single sharp peak, indicating a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions. HPLC coupled with mass spectrometry (HPLC-MS) can be used to track the degradation of the compound in various environments.

Elemental Analysis

Elemental analysis is a fundamental technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and, by extension, its molecular formula. For this compound (C₉H₈BrNS), the theoretical percentages would be calculated and compared against the results from an elemental analyzer.

Conclusion and Future Research Directions

Summary of Current Synthetic and Reactivity Landscape

The synthesis of (6-Bromobenzo[b]thiophen-2-yl)methanamine is most practically achieved through a multi-step sequence commencing with the formation of the 6-bromobenzo[b]thiophene (B96252) core. A common strategy involves the electrophilic cyclization of a suitably substituted thiophene (B33073) derivative. Subsequent functionalization at the 2-position, often through Vilsmeier-Haack or Friedel-Crafts type reactions, can introduce a carbonyl group or a nitrile. These functional groups then serve as precursors to the desired aminomethyl moiety via reduction reactions. For instance, the reduction of 6-bromobenzo[b]thiophene-2-carbonitrile (B1371706) with a reducing agent like lithium aluminum hydride (LiAlH4) offers a direct route to the primary amine.

The reactivity of this compound is characterized by the interplay of its three key components: the benzothiophene (B83047) ring system, the bromine substituent, and the aminomethyl group. The benzothiophene core is known for its aromaticity and is susceptible to electrophilic substitution, although the directing effects of the existing substituents play a crucial role. numberanalytics.com The bromine atom at the 6-position is a prime site for transition metal-catalyzed cross-coupling reactions, offering a powerful tool for the introduction of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The aminomethyl group provides a nucleophilic center, allowing for a variety of N-functionalization reactions such as acylation, alkylation, and sulfonylation.

Emerging Avenues for Advanced Functionalization

The true potential of this compound lies in the strategic and selective modification of its structure. Modern synthetic methodologies are paving the way for more sophisticated functionalization strategies.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is an ideal handle for a range of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, dramatically increasing the molecular diversity accessible from this single precursor.

Reaction Type Coupling Partner Potential Product Catalyst/Ligand System (Illustrative)
Suzuki Coupling Aryl/heteroaryl boronic acids/esters(6-Aryl/heteroaryl-benzo[b]thiophen-2-yl)methanaminePd(PPh3)4, K2CO3
Sonogashira Coupling Terminal alkynes(6-Alkynyl-benzo[b]thiophen-2-yl)methanaminePdCl2(PPh3)2, CuI, Et3N
Buchwald-Hartwig Amination Primary/secondary amines, amides(6-(N-Aryl/alkylamino)-benzo[b]thiophen-2-yl)methanaminePd2(dba)3, Xantphos, Cs2CO3
Heck Coupling Alkenes(6-Vinyl-benzo[b]thiophen-2-yl)methanaminePd(OAc)2, P(o-tol)3, Et3N

C-H Activation: Direct C-H functionalization is a rapidly evolving field that offers the potential to modify the benzothiophene core without the need for pre-installed functional groups. researchgate.netresearchgate.net While the inherent reactivity of the thiophene ring often directs functionalization to the 3-position, the development of new catalyst systems and directing groups could enable selective C-H activation at other positions on the benzothiophene scaffold of this compound, opening up unprecedented avenues for derivatization.

N-Functionalization: The primary amine of the aminomethyl group is a versatile functional handle. A wide array of transformations can be envisaged, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.

These transformations allow for the introduction of a diverse range of functionalities, which can be used to modulate the physicochemical properties of the molecule and to construct more elaborate molecular architectures.

Potential for Exploration in Novel Chemical Spaces

The structural features of this compound make it an attractive starting point for the exploration of novel chemical spaces. The ability to selectively functionalize the molecule at multiple positions provides access to a vast and largely unexplored area of chemical diversity.

By combining the aforementioned functionalization strategies, chemists can systematically vary the substituents at the 6-position, on the nitrogen atom of the aminomethyl group, and potentially at other positions on the benzothiophene ring. This systematic exploration can lead to the discovery of molecules with unique properties and functions. For instance, the introduction of different aryl groups at the 6-position via Suzuki coupling, coupled with diverse N-functionalization, could generate libraries of compounds for screening in drug discovery programs. The benzothiophene scaffold is a known pharmacophore found in a number of approved drugs, and the diverse derivatives of this compound could represent a rich source of new therapeutic agents. ktu.edu

Furthermore, the incorporation of this building block into larger, more complex structures could lead to the development of novel materials with interesting electronic or photophysical properties. The benzothiophene unit is a component of some organic semiconductors, and the ability to tune the electronic properties of the molecule through targeted functionalization could be of significant interest in the field of materials science.

Q & A

Q. What are the standard synthetic routes for preparing (6-Bromobenzo[b]thiophen-2-yl)methanamine?

The compound is typically synthesized via multi-step protocols involving Suzuki-Miyaura coupling for aryl-bromide functionalization, followed by deprotection of amine groups. For example, brominated intermediates can undergo coupling with boronic acid derivatives under palladium catalysis (e.g., PdCl₂(dppf)) in solvents like DME/H₂O/EtOH . Subsequent deprotection of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) yields the free amine. Reaction optimization often includes pH control (e.g., Na₂CO₃ for neutralization) and purification via flash chromatography .

Q. How is the structural integrity of this compound validated?

Basic characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks, while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like NH₂. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) using software such as SHELX provides definitive bond lengths and angles. Preliminary purity checks are performed via thin-layer chromatography (TLC) .

Q. What are the preliminary biological screening methods for this compound?

Initial bioactivity assessments include in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial susceptibility testing (e.g., MIC against bacterial/fungal strains). Dose-response curves and IC₅₀ values are calculated to prioritize derivatives for further study. Enzymatic inhibition assays (e.g., against leucyl-tRNA synthetase) may also be conducted to explore mechanistic pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up production?

Continuous flow reactors improve scalability by enhancing heat/mass transfer and reducing reaction times. Temperature gradients (80–100°C) and pH control (4–5) are critical for minimizing side reactions like debromination. Catalytic systems (e.g., Pd nanoparticles) with ligand optimization (e.g., XPhos) enhance coupling efficiency. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time .

Q. What advanced techniques resolve contradictions in spectroscopic vs. computational data?

Discrepancies between experimental NMR shifts and density-functional theory (DFT)-predicted values are addressed via solvent effect modeling (e.g., PCM solvent models) and conformational sampling (e.g., molecular dynamics). Hirshfeld surface analysis quantifies intermolecular interactions in crystal structures, while coupled-cluster (CCSD(T)) methods refine electronic structure calculations .

Q. How does substituent variation impact structure-activity relationships (SAR)?

Systematic SAR studies involve synthesizing analogs with modified substituents (e.g., replacing Br with CF₃ or altering thiophene positioning). Biological data are analyzed using multivariate regression to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity. Docking simulations (e.g., AutoDock Vina) map binding modes to enzyme active sites, identifying key interactions (e.g., H-bonding with leucyl-tRNA synthetase) .

Q. What strategies improve stability under physiological conditions?

Stability studies in simulated biological fluids (e.g., PBS at pH 7.4) track degradation via HPLC-MS. Prodrug approaches (e.g., carbamate prodrugs) protect the amine group from oxidation. Co-crystallization with cyclodextrins enhances aqueous solubility, while nanoformulation (e.g., liposomes) prolongs half-life .

Methodological Considerations

Q. How are computational models validated against experimental data?

DFT (B3LYP/6-311++G(d,p)) optimizes geometries, with vibrational frequencies compared to experimental IR. Time-dependent DFT (TD-DFT) predicts UV-Vis spectra, validated against spectrophotometry. Electron density maps from SC-XRD are compared with Quantum Theory of Atoms in Molecules (QTAIM) analyses .

Q. What crystallographic challenges arise for halogenated analogs?

Bromine’s high electron density complicates X-ray data collection; synchrotron radiation (λ ≈ 0.7–1.0 Å) improves resolution. Twinned crystals require SHELXL’s TWIN/BASF commands for refinement . Hirshfeld surface analysis quantifies Br⋯π and C–H⋯Br interactions, informing packing behavior .

Q. How are safety protocols tailored for lab-scale handling?

Air-sensitive reactions use Schlenk lines under argon. Personal protective equipment (PPE) includes nitrile gloves and vapor-resistant goggles. Spill management follows OSHA guidelines: neutralization with 1N NaOH for acidic residues, followed by solidification with vermiculite .

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Reactant of Route 1
(6-Bromobenzo[b]thiophen-2-yl)methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.